Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate is a synthetic organic compound that features a thiazole ring, a benzamido group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction. This can be achieved by reacting 4-aminobenzoic acid with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, including proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism by which Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting enzyme activity. The benzamido group can form hydrogen bonds with amino acid residues in proteins, affecting protein function. The pyrrolidinone moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate: Similar structure but lacks the thiazole ring.
2,4-Dichloro-N-(2,5-dioxopyrrolidin-1-yl)-benzamide: Contains a dichlorobenzamide group instead of the thiazole ring.
Uniqueness
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the thiazole ring with the benzamido and pyrrolidinone groups provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
This compound’s unique structure allows for diverse chemical modifications, making it a valuable tool in the design and synthesis of new molecules for various applications.
Properties
IUPAC Name |
ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-2-25-16(24)12-9-26-17(18-12)19-15(23)10-3-5-11(6-4-10)20-13(21)7-8-14(20)22/h3-6,9H,2,7-8H2,1H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQLOQFWHFYVPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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